molecular formula C9H11ClO2 B2541367 2-[(3-Chlorobenzyl)oxy]-1-ethanol CAS No. 478257-99-7

2-[(3-Chlorobenzyl)oxy]-1-ethanol

Cat. No.: B2541367
CAS No.: 478257-99-7
M. Wt: 186.64
InChI Key: NNAYEKVPAWDFCP-UHFFFAOYSA-N
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Description

2-[(3-Chlorobenzyl)oxy]-1-ethanol is an organic compound with the molecular formula C9H11ClO2. It is characterized by the presence of a chlorobenzyl group attached to an ethanol moiety through an ether linkage. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Chlorobenzyl)oxy]-1-ethanol typically involves the reaction of 3-chlorobenzyl chloride with ethylene glycol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of ethylene glycol attacks the carbon atom bonded to the chlorine atom in 3-chlorobenzyl chloride, resulting in the formation of the ether linkage .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chlorobenzyl)oxy]-1-ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(3-Chlorobenzyl)oxy]-1-ethanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-Chlorobenzyl)oxy]-1-ethanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Chlorobenzyl)oxy]-1-ethanol
  • 2-[(4-Chlorobenzyl)oxy]-1-ethanol
  • 2-[(3-Bromobenzyl)oxy]-1-ethanol

Uniqueness

2-[(3-Chlorobenzyl)oxy]-1-ethanol is unique due to the position of the chlorine atom on the benzyl group, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs .

Properties

IUPAC Name

2-[(3-chlorophenyl)methoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2/c10-9-3-1-2-8(6-9)7-12-5-4-11/h1-3,6,11H,4-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNAYEKVPAWDFCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)COCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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